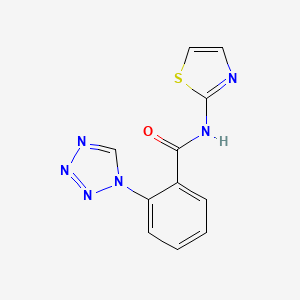![molecular formula C35H25N3O2 B4941731 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B4941731.png)
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole, also known as BPII, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. BPII is a heterocyclic compound that contains both an imidazole and an indole ring, and it has been shown to have a diverse range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole is not fully understood, but it is thought to involve the binding of the compound to specific proteins and enzymes. 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to have a high affinity for certain types of proteins, which allows it to selectively target these molecules in biological systems.
Biochemical and Physiological Effects:
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to have a diverse range of biochemical and physiological effects. Some of the most notable effects of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole include its ability to modulate the activity of certain enzymes and proteins, as well as its ability to induce changes in cellular signaling pathways. 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating a range of diseases and conditions.
实验室实验的优点和局限性
One of the main advantages of using 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole in lab experiments is its high selectivity for certain proteins and enzymes. This allows researchers to specifically target these molecules in biological systems, which can be useful for studying their function and activity. However, one limitation of using 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole is that it can be difficult to synthesize and purify, which may make it less accessible for some researchers.
未来方向
There are many potential future directions for research on 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole. One promising area of research involves the development of new methods for synthesizing and purifying the compound, which could make it more accessible for a wider range of researchers. Additionally, further studies on the biochemical and physiological effects of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole could lead to the development of new therapeutic applications for the compound. Finally, the use of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole as a fluorescent probe for imaging biological systems is an area of research that is likely to continue to grow in the coming years.
合成方法
The synthesis of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole is a multi-step process that involves the reaction of various starting materials. One of the most common methods for synthesizing 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole involves the reaction of 4,5-bis(4-phenoxyphenyl)-1H-imidazole-2-carboxylic acid with indole-3-carbaldehyde in the presence of a base catalyst. This reaction produces 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole as a solid product, which can be purified and characterized using various analytical techniques.
科学研究应用
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to have a diverse range of applications in scientific research. One of the most promising areas of research involves the use of 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole as a fluorescent probe for imaging biological systems. 3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole has been shown to selectively bind to certain proteins and enzymes, which allows it to be used as a tool for visualizing these molecules in live cells and tissues.
属性
IUPAC Name |
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25N3O2/c1-3-9-26(10-4-1)39-28-19-15-24(16-20-28)33-34(25-17-21-29(22-18-25)40-27-11-5-2-6-12-27)38-35(37-33)31-23-36-32-14-8-7-13-30(31)32/h1-23,36H,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVZSZVDABLZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CNC5=CC=CC=C54)C6=CC=C(C=C6)OC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4941677.png)
![4-[(benzylthio)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B4941685.png)

![11-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4941696.png)
![N-(4-butoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4941708.png)
![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B4941715.png)
![N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4941720.png)

![2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4941736.png)

![3-[(4-butoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4941746.png)

![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4941752.png)